molecular formula C32H26Br2N6O4 B11100023 N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]

N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]

Cat. No.: B11100023
M. Wt: 718.4 g/mol
InChI Key: IIGIHADSRLXOIZ-CQFWSYKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] is a complex organic compound that belongs to the family of phenanthroline derivatives. Phenanthroline is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with various metal ions. This particular compound is characterized by its unique structure, which includes bromophenoxy and propanehydrazide groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] typically involves multiple steps. One common method starts with the preparation of 1,10-phenanthroline-2,9-dicarbaldehyde from 2,9-dimethyl-1,10-phenanthroline using selenium dioxide in dioxane . The dicarbaldehyde is then reacted with hydrazine derivatives to form the final compound. The reaction conditions often include refluxing in an appropriate solvent and the use of catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline-2,9-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups into the bromophenoxy moiety.

Mechanism of Action

The mechanism of action of N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets such as DNA and proteins, leading to various biological effects. The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, its metal complexes can catalyze redox reactions, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] is unique due to its combination of bromophenoxy and propanehydrazide groups, which enhance its ability to form stable complexes and interact with biological targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .

Properties

Molecular Formula

C32H26Br2N6O4

Molecular Weight

718.4 g/mol

IUPAC Name

3-(3-bromophenoxy)-N-[(E)-[9-[(E)-[3-(3-bromophenoxy)propanoylhydrazinylidene]methyl]-1,10-phenanthrolin-2-yl]methylideneamino]propanamide

InChI

InChI=1S/C32H26Br2N6O4/c33-23-3-1-5-27(17-23)43-15-13-29(41)39-35-19-25-11-9-21-7-8-22-10-12-26(38-32(22)31(21)37-25)20-36-40-30(42)14-16-44-28-6-2-4-24(34)18-28/h1-12,17-20H,13-16H2,(H,39,41)(H,40,42)/b35-19+,36-20+

InChI Key

IIGIHADSRLXOIZ-CQFWSYKGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)OCCC(=O)N/N=C/C2=NC3=C(C=C2)C=CC4=C3N=C(C=C4)/C=N/NC(=O)CCOC5=CC(=CC=C5)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC(=O)NN=CC2=NC3=C(C=CC4=C3N=C(C=C4)C=NNC(=O)CCOC5=CC(=CC=C5)Br)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.